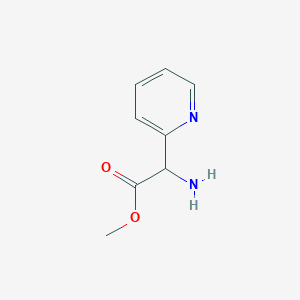

Methyl 2-amino-2-(pyridin-2-YL)acetate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-amino-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFMJZOMHQTYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447989 | |

| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154410-83-0 | |

| Record name | 2-Pyridineacetic acid, α-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154410-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate from 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for Methyl 2-amino-2-(pyridin-2-yl)acetate, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. Due to the absence of a documented direct one-step synthesis, this guide details a robust, multi-step approach based on a modified Strecker synthesis. The synthesis proceeds through the formation of an intermediate α-aminonitrile, 2-amino-2-(pyridin-2-yl)acetonitrile, followed by its conversion to the target methyl ester. This document provides a comprehensive overview of the proposed reaction mechanism, detailed experimental protocols for each synthetic step, and a summary of the required reagents and expected outcomes. The information is intended to provide a foundational methodology for researchers engaged in the synthesis of novel pyridine-containing compounds.

Introduction

This compound is a heterocyclic α-amino ester of significant interest in drug discovery due to the prevalence of the 2-aminopyridine moiety in pharmacologically active molecules. Its structural motifs suggest potential applications as a scaffold in the development of novel therapeutics. This guide proposes a feasible and practical synthetic route from 2-aminopyridine, leveraging the well-established Strecker synthesis, a powerful method for the preparation of α-amino acids and their derivatives.

The proposed synthesis is a two-step process:

-

Step 1: Strecker Reaction. A one-pot, three-component reaction of 2-aminopyridine, glyoxylic acid, and a cyanide source to yield the α-aminonitrile intermediate, 2-amino-2-(pyridin-2-yl)acetonitrile.

-

Step 2: Methanolysis of the α-Aminonitrile. Conversion of the intermediate nitrile to the target methyl ester, this compound, under acidic conditions in methanol.

This guide provides detailed experimental procedures for each step, based on established chemical principles and analogous reactions found in the literature.

Proposed Synthetic Pathway

The overall proposed synthetic transformation is depicted below:

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Strecker Synthesis of 2-Amino-2-(pyridin-2-yl)acetonitrile

The first step involves a classical Strecker reaction. 2-Aminopyridine reacts with glyoxylic acid to form a Schiff base in situ. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the corresponding α-aminonitrile.

Figure 2: Reaction mechanism for the Strecker synthesis step.

Step 2: Methanolysis of 2-Amino-2-(pyridin-2-yl)acetonitrile

The α-aminonitrile intermediate is then converted to the final methyl ester. This transformation is typically achieved by heating the nitrile in methanol with a strong acid catalyst, such as hydrogen chloride or sulfuric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of methanol and subsequent hydrolysis of the resulting imino ester.

Figure 3: Experimental workflow for the methanolysis step.

Experimental Protocols

The following protocols are proposed based on analogous procedures found in the chemical literature. Researchers should perform initial small-scale trials to optimize reaction conditions.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood.

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Grade |

| 2-Aminopyridine | Sigma-Aldrich | 99% |

| Glyoxylic acid monohydrate | Alfa Aesar | 98% |

| Potassium cyanide (KCN) | Acros Organics | 97% |

| Methanol (anhydrous) | J.T. Baker | 99.8% |

| Hydrochloric acid (conc.) | Fisher Scientific | 37% |

| Diethyl ether | EMD Millipore | Anhydrous |

| Sodium bicarbonate | VWR | ACS Grade |

| Magnesium sulfate (anhydrous) | Sigma-Aldrich | 99.5% |

| Silica gel | Sorbent Technologies | 60 Å, 230-400 mesh |

Protocol for Step 1: Synthesis of 2-Amino-2-(pyridin-2-yl)acetonitrile

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (9.41 g, 100 mmol) and water (50 mL). Stir until the solid is fully dissolved.

-

Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (9.21 g, 100 mmol) in one portion. Stir the mixture at room temperature for 30 minutes.

-

Addition of Cyanide: In a separate beaker, dissolve potassium cyanide (6.51 g, 100 mmol) in water (25 mL). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment. Slowly add the KCN solution to the reaction mixture dropwise over 15 minutes using an addition funnel.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After completion, extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude 2-amino-2-(pyridin-2-yl)acetonitrile can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Table 2: Quantitative Data for Step 1

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 2-Aminopyridine | 94.12 | 9.41 | 100 | 1.0 |

| Glyoxylic acid monohydrate | 92.06 | 9.21 | 100 | 1.0 |

| Potassium cyanide | 65.12 | 6.51 | 100 | 1.0 |

| Expected Product | 133.15 | - | - | - |

| Theoretical Yield | 13.32 g | 100 |

Protocol for Step 2: Synthesis of this compound

-

Reaction Setup: To a 250 mL round-bottom flask, add the purified 2-amino-2-(pyridin-2-yl)acetonitrile (13.3 g, 100 mmol) and anhydrous methanol (150 mL).

-

Acidification: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the solution for 30 minutes, or alternatively, add concentrated sulfuric acid (5.4 mL, 100 mmol) dropwise.

-

Reaction: Remove the ice bath and heat the mixture to reflux for 12 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Table 3: Quantitative Data for Step 2

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 2-Amino-2-(pyridin-2-yl)acetonitrile | 133.15 | 13.3 | 100 | 1.0 |

| Methanol | 32.04 | 150 mL | - | Solvent |

| Sulfuric Acid (conc.) | 98.08 | 9.8 g (5.4 mL) | 100 | 1.0 |

| Expected Product | 166.18 | - | - | - |

| Theoretical Yield | 16.62 g | 100 |

Conclusion

This technical guide presents a detailed and plausible synthetic route for this compound from 2-aminopyridine. While a direct, one-step synthesis is not documented, the proposed two-step method, utilizing a modified Strecker synthesis followed by methanolysis, offers a reliable and scalable approach. The provided experimental protocols, based on established chemical transformations, serve as a valuable starting point for researchers in the field. Optimization of reaction conditions and yields will be dependent on specific laboratory practices and a thorough analysis of the reaction progress. This guide is intended to empower researchers to access this important synthetic building block for the advancement of medicinal chemistry and drug discovery programs.

Spectroscopic Profile of Methyl 2-amino-2-(pyridin-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound Methyl 2-amino-2-(pyridin-2-yl)acetate. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted mass spectrometry data for the hydrochloride salt of the target compound, alongside experimental data for structurally similar compounds to offer valuable comparative insights.

Compound Identification

| Compound Name | This compound |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Structure |  |

Spectroscopic Data

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound Hydrochloride [1]

| Adduct | m/z |

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M-H]⁻ | 165.06695 |

| [M+NH₄]⁺ | 184.10805 |

| [M+K]⁺ | 205.03739 |

| [M]⁺ | 166.07368 |

Data Source: PubChemLite. Predicted using computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound was not found in the surveyed literature. For comparative purposes, the ¹H NMR data for the related compound, 2-Amino-5-methylpyridine, is presented below. This can give an indication of the chemical shifts expected for the pyridine ring protons.

Table 2: ¹H NMR Data for 2-Amino-5-methylpyridine in CDCl₃ [2]

| Proton | Chemical Shift (ppm) |

| H-6 | 7.79 (d) |

| H-4 | 7.12 (dd) |

| H-3 | 6.32 (d) |

| CH₃ | 2.12 (s) |

| NH₂ | 4.67 (s, br) |

Note: The chemical environment of the protons in this compound will differ, particularly at the 2-position of the pyridine ring and the newly introduced aminoacetate group.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available. Key expected vibrational frequencies can be inferred from the functional groups present in the molecule and by comparison with related structures like 2-aminopyridine.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Amine) | 3500-3300 | Typically two bands for a primary amine. |

| C-H Stretch (Aromatic) | 3100-3000 | |

| C-H Stretch (Aliphatic) | 3000-2850 | From the methyl and methine groups. |

| C=O Stretch (Ester) | ~1735 | |

| C=N, C=C Stretch (Pyridine Ring) | 1600-1450 | Multiple bands expected. |

| C-O Stretch (Ester) | 1300-1000 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on standard laboratory practices for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates, or use a solution cell with a suitable solvent (e.g., CCl₄, CHCl₃).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or pure solvent/KBr).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

The data is plotted as relative intensity versus the mass-to-charge ratio (m/z).

-

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to structure elucidation.

References

An In-depth Technical Guide on the Chemical Properties of Methyl 2-amino-2-(pyridin-2-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(pyridin-2-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, and spectral characterization. The information presented herein is intended to support researchers in the fields of chemical synthesis, pharmacology, and drug development.

Chemical Structure and Properties

This compound possesses a chiral center at the alpha-carbon, bearing an amino group, a methyl ester, and a pyridin-2-yl group. The presence of the basic pyridine nitrogen and the amino group, along with the ester functionality, imparts this molecule with a unique combination of chemical properties.

Table 1: General and Predicted Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 154410-83-0[1][2][3] | ECHEMI, ChemicalBook, Sigma-Aldrich |

| Molecular Formula | C₈H₁₀N₂O₂[1] | ECHEMI |

| Molecular Weight | 166.18 g/mol [1] | ECHEMI |

| Predicted XlogP | -0.1 | PubChem[4] |

| Monoisotopic Mass | 166.07423 Da | PubChem[4] |

The hydrochloride salt of this compound is also commercially available.

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1354949-64-6[5][6][7][8] | Sigma-Aldrich, MolCore, LEADMEDPHARM CO.,LTD, Appretech Scientific Limited |

| Molecular Formula | C₈H₁₁ClN₂O₂[6][8] | LEADMEDPHARM CO.,LTD, Appretech Scientific Limited |

| Molecular Weight | 202.64 g/mol [8] | Sigma-Aldrich, Appretech Scientific Limited |

| Purity | ≥98% (typical)[8] | Appretech Scientific Limited |

Synthesis

A potential synthetic workflow is outlined below. This is a generalized representation and would require experimental optimization.

Spectral Data

Detailed experimental spectral data for this compound is scarce in publicly available literature. However, predicted mass spectrometry data for the hydrochloride salt is available.

Table 3: Predicted Mass Spectrometry Data for this compound Hydrochloride

| Adduct | m/z |

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M-H]⁻ | 165.06695 |

| [M+NH₄]⁺ | 184.10805 |

| [M+K]⁺ | 205.03739 |

| [M+H-H₂O]⁺ | 149.07149 |

| Data sourced from PubChem.[4] |

Experimental Protocols

General Protocol for Fischer Esterification:

-

Reaction Setup: To a solution of 2-amino-2-(pyridin-2-yl)acetic acid in anhydrous methanol, slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, and this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to elucidate its biological profile.

A logical workflow for the preliminary biological evaluation of this compound is proposed below.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide has summarized the currently available chemical and physical data. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities. The proposed synthetic and biological evaluation workflows provide a roadmap for future studies.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 154410-83-0 [chemicalbook.com]

- 3. 154410-83-0 this compound [chemsigma.com]

- 4. PubChemLite - this compound hydrochloride (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 5. molcore.com [molcore.com]

- 6. LEADMEDPHARM CO.,LTD Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 7. methyl 2-amino-2-pyridin-2-ylacetate,hydrochloride1354949-64-6,Purity95+%_Shanghai Bi De Pharmaceutical Technology Co., Ltd. [molbase.com]

- 8. appretech.com [appretech.com]

"Methyl 2-amino-2-(pyridin-2-YL)acetate" CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-2-(pyridin-2-yl)acetate, a pyridine-containing non-natural amino acid ester of interest in chemical and pharmaceutical research. The document details its chemical identity, physical properties, and outlines a general synthetic approach. Due to the limited publicly available information on its specific biological activity, this guide also proposes a potential application based on the activities of structurally related compounds, providing a logical framework for future research.

Chemical Identity and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 154410-83-0 .[1][2][3][4] This compound is typically available as an off-white to light yellow powder.[5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 154410-83-0 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | Off-white to light yellow powder | [5] |

| Boiling Point | 250 °C | [1][2][4] |

| Density | 1.187 g/cm³ | [1][2][4] |

| Flash Point | 105 °C | [1][2] |

| pKa (Predicted) | 5.93 ± 0.39 | [1][4] |

| Solubility | Data not available | |

| Melting Point | Data not available |

Synthesis

A potential synthetic pathway for this compound could involve the esterification of the corresponding amino acid, 2-amino-2-(pyridin-2-yl)acetic acid, or a more direct approach from a pyridine-2-carboxaldehyde derivative. A generalized reaction scheme is presented below.

Generalized Synthesis Workflow

Note on Experimental Protocol: The above diagram illustrates a logical synthetic sequence. A detailed experimental protocol would require optimization of reaction conditions, including temperature, reaction time, and purification methods. For a specific enantioselective synthesis, the use of chiral catalysts would be necessary.[6][7][8][9][10]

Potential Biological Activity and Research Directions

Direct experimental evidence for the biological activity or signaling pathway of this compound is currently lacking in the scientific literature. However, the structural motif of a pyridine ring coupled with an amino acid ester suggests potential interactions with biological targets that recognize either pyridinyl compounds or amino acid derivatives.

Many pyridine-containing compounds exhibit a wide range of biological activities. Given that this molecule is a non-natural amino acid, a plausible area of investigation would be its potential role as an enzyme inhibitor, where it might mimic a natural amino acid substrate.

Proposed Logical Framework for Investigating Biological Activity

The following diagram outlines a logical workflow for the initial investigation of the biological properties of this compound, starting from the synthesized compound and progressing towards identifying a potential mechanism of action.

This structured approach allows for a systematic investigation, starting with broad screening to identify any biological activity and progressively narrowing the focus to elucidate the specific mechanism of action. Researchers and drug development professionals can use this framework to guide their studies on this and other novel chemical entities.

References

- 1. 154410-83-0 | CAS DataBase [m.chemicalbook.com]

- 2. molbase.com [molbase.com]

- 3. This compound | 154410-83-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-Pyridineacetic acid, a-amino-, methyl ester, CasNo.154410-83-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 6. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond Donor Catalysis. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

Biological Activity of Methyl 2-amino-2-(pyridin-2-yl)acetate Derivatives: A Review of the Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl 2-amino-2-(pyridin-2-yl)acetate" and its derivatives represent a class of heterocyclic compounds with potential for diverse biological activities, owing to the presence of the versatile pyridine ring and the α-amino acid ester moiety. These structural features are frequently found in pharmacologically active molecules. This technical guide aims to provide an in-depth overview of the biological activities of these specific derivatives. However, a comprehensive search of scientific literature and patent databases reveals a notable scarcity of specific data on the biological activities of compounds directly derived from "this compound".

General Biological Activities of Related Pyridine Derivatives

Research into pyridine-containing compounds has revealed a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. While not specific to derivatives of "this compound," these findings offer valuable insights into the potential therapeutic applications of this chemical scaffold.

Anticancer Activity

Numerous studies have highlighted the potential of pyridine derivatives as anticancer agents. For instance, a novel series of pyridine-ureas were synthesized and evaluated for their in vitro growth inhibitory activity against the MCF-7 breast cancer cell line. T[1]wo compounds from this series, 8e and 8n , demonstrated significant potency, with IC50 values of 0.22 µM and 1.88 µM respectively after a 48-hour treatment, which was more potent than the reference drug doxorubicin (IC50 = 1.93 µM). F[1]urthermore, these compounds were found to inhibit VEGFR-2, a key target in angiogenesis, with IC50 values in the micromolar range.

[1]The general structure-activity relationship (SAR) for the anticancer activity of pyridine derivatives suggests that the type and position of substituents on the pyridine ring play a crucial role in their cytotoxic effects.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. A study on aurone derivatives , which can be considered structurally related in terms of possessing aromatic and heterocyclic systems, demonstrated their antimicrobial potential. C[2]ompounds 10 and 20 from this study were particularly effective against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µM and 3.12 µM, respectively. T[2]hese compounds showed activity against a panel of pathogens including Staphylococcus aureus, Listeria monocytogenes, and Clostridium difficile.

[2]Another study focused on the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine and its coordination with copper to enhance antibacterial activity. T[3]his highlights a strategy of creating metal complexes of pyridine derivatives to improve their biological efficacy.

Enzyme Inhibition

The structural motifs present in "this compound" derivatives make them potential candidates for enzyme inhibitors. For example, derivatives of pyridine-2-carboxamide have been reported to inhibit type 1 methionine aminopeptidase (MetAP1) from both prokaryotic and eukaryotic sources. M[4]ethionine aminopeptidases are crucial for protein maturation and are considered targets for antimicrobial and anticancer drug development.

[4]### Synthesis of Pyridine Derivatives

The synthesis of biologically active pyridine derivatives often involves multi-step reaction sequences. For instance, the synthesis of the aforementioned active pyridine-ureas (8a–n) was achieved through a specific synthetic protocol. S[1]imilarly, the synthesis of novel amino and acetamidoaurones with antimicrobial activities involved the substitution of the aurone scaffold at specific positions. T[2]he synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid was accomplished through a straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid.

[3]### Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following are generalized examples of methodologies that would be relevant for the study of "this compound" derivatives, based on the available literature for related compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Logical Relationships

While no specific signaling pathways have been elucidated for derivatives of "this compound," the inhibition of kinases like VEGFR-2 by related pyridine-ureas suggests a potential mechanism of action involving the disruption of angiogenesis signaling cascades. A simplified, hypothetical workflow for the initial stages of evaluating a novel derivative is presented below.

References

The Potential of Methyl 2-amino-2-(pyridin-2-yl)acetate as a Precursor for Novel Pharmaceutical Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of Methyl 2-amino-2-(pyridin-2-yl)acetate as a versatile precursor for the synthesis of novel pharmaceutical agents. While not a direct documented precursor for currently marketed drugs, its structural motifs are present in a number of biologically active molecules. This document provides a comprehensive overview of a proposed synthetic pathway to a structural analogue of a potassium-competitive acid blocker (P-CAB), Vonoprazan, starting from this precursor. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the therapeutic mechanism of action are presented to facilitate further research and development in this area.

Introduction

This compound is a unique chemical entity that combines the functionalities of an alpha-amino ester with a pyridine ring. This combination makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The pyridine moiety is a common feature in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties. The amino acid backbone provides a versatile handle for further chemical modifications and the introduction of diverse functionalities.

This guide focuses on a hypothetical, yet chemically plausible, synthetic route to a structural analogue of Vonoprazan, a potent inhibitor of the gastric H+,K+-ATPase. Vonoprazan is a leading example of a new class of drugs known as potassium-competitive acid blockers (P-CABs), used for the treatment of acid-related disorders. By exploring the synthesis of a Vonoprazan analogue from this compound, we aim to showcase the potential of this precursor in the rapid assembly of complex, biologically relevant molecules.

Proposed Synthesis of a Vonoprazan Analogue

The following section details a proposed synthetic pathway for a structural analogue of Vonoprazan, starting from this compound. This hypothetical route is based on established chemical transformations, including the Paal-Knorr pyrrole synthesis.

Synthetic Workflow

The proposed synthesis involves a four-step sequence, beginning with the protection of the amino group of the starting material, followed by a Paal-Knorr condensation to form the core pyrrole ring, subsequent N-arylsulfonylation, and finally, deprotection and reductive amination to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g), triethylamine (1.2 eq) is added at 0 °C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the Boc-protected intermediate.

Step 2: Synthesis of Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate analogue

A mixture of the Boc-protected intermediate from Step 1 (1.0 eq) and 1-(2-fluorophenyl)butane-1,4-dione (1.1 eq) in glacial acetic acid (20 mL/g) is heated to reflux for 6 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature and the solvent is removed under vacuum. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the substituted pyrrole.

Step 3: Synthesis of Methyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate analogue

To a solution of the pyrrole derivative from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C under a nitrogen atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes, after which a solution of pyridine-3-sulfonyl chloride (1.2 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Step 4: Synthesis of the final Vonoprazan Analogue

The product from Step 3 (1.0 eq) is dissolved in DCM (10 mL/g) and trifluoroacetic acid (TFA, 5 eq) is added at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting crude amine is then dissolved in methanol, and aqueous formaldehyde (37%, 1.5 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product is purified by preparative HPLC to yield the Vonoprazan analogue.

Quantitative Data

The following table summarizes the theoretical quantitative data for the proposed synthesis.

| Step | Reactant | Molar Eq. | Product | Theoretical Yield (%) |

| 1 | This compound | 1.0 | Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate | 90 |

| 2 | Boc-protected intermediate | 1.0 | Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate analogue | 75 |

| 3 | Pyrrole derivative | 1.0 | Methyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate analogue | 80 |

| 4 | Sulfonylated intermediate | 1.0 | Vonoprazan Analogue | 65 |

Mechanism of Action: H+,K+-ATPase Inhibition

Vonoprazan and its analogues function as potassium-competitive acid blockers (P-CABs). They inhibit the final step of gastric acid secretion by competitively blocking the potassium-binding site of the H+,K+-ATPase (proton pump) in gastric parietal cells.[1][2] This mechanism is distinct from that of proton pump inhibitors (PPIs) as it is a reversible and acid-independent process, leading to a rapid and sustained elevation of intragastric pH.[1][2]

Signaling Pathway of H+,K+-ATPase Inhibition

The following diagram illustrates the mechanism of action of P-CABs like Vonoprazan.

Conclusion

This compound holds significant promise as a precursor for the synthesis of novel pharmaceuticals. The proposed synthetic route to a Vonoprazan analogue demonstrates a plausible pathway to a therapeutically relevant class of molecules. The inherent functionalities of the starting material allow for the efficient construction of complex heterocyclic systems. Further exploration of this and other synthetic routes originating from this compound is warranted and could lead to the discovery of new drug candidates with improved pharmacological profiles. This guide serves as a foundational resource for researchers interested in leveraging this versatile building block for drug discovery and development.

References

Potential Applications of Methyl 2-amino-2-(pyridin-2-yl)acetate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2-(pyridin-2-yl)acetate is a heterocyclic α-amino acid ester that holds significant promise as a versatile building block in medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, its structural motifs—a pyridine ring and an α-amino ester—are prevalent in a wide array of biologically active molecules. This technical guide explores the potential applications of this compound by examining the established roles of its constituent chemical features in drug discovery. We will delve into its potential as a scaffold for the synthesis of enzyme inhibitors, receptor modulators, and other therapeutic agents. This document will also present generalized synthetic and experimental protocols, alongside illustrative diagrams of relevant signaling pathways and workflows, to guide researchers in harnessing the potential of this compound.

Introduction: The Pyridine Scaffold and α-Amino Acid Core in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility, bioavailability, and target engagement.[1] Similarly, α-amino acids and their esters are fundamental building blocks of peptides and proteins, and their synthetic analogs are crucial components of many pharmaceuticals, often serving as key pharmacophores that mimic natural ligands.[3] The combination of these two features in this compound suggests a high potential for this molecule to serve as a valuable starting point for the development of novel therapeutics across various disease areas.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound can be envisioned as a key intermediate for the synthesis of compounds targeting a range of biological pathways.

Enzyme Inhibition

The pyridine and amino acid moieties can be tailored to interact with the active sites of various enzymes.

-

Nitric Oxide Synthase (NOS) Inhibition: Derivatives of 2-aminopyridine have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[4] The pyridine nitrogen and the amino group can form crucial interactions within the iNOS active site.

-

Methionine Aminopeptidase (MetAP) Inhibition: Pyridinylpyrimidine derivatives have been shown to selectively inhibit human methionine aminopeptidase-1 (HsMetAP1), a target for anticancer therapy. The pyridinyl group plays a key role in coordinating with the metal ions in the enzyme's active site.[5]

Receptor Modulation

The structural framework of this compound is suitable for elaboration into ligands for various receptors.

-

G-Protein Coupled Receptors (GPCRs): Many GPCR ligands incorporate aromatic and amino functionalities to achieve specific binding. For instance, derivatives of 2-aminopyridine have been explored as agonists and antagonists for various receptors, including metabotropic glutamate receptor 5 (mGlu5).[6]

Other Potential Applications

-

Anticancer Agents: The pyridine scaffold is found in numerous anticancer drugs that function through diverse mechanisms, including kinase inhibition and disruption of microtubule dynamics.[7]

-

Anti-fibrotic Agents: Certain 2-(pyridin-2-yl)pyrimidine derivatives have demonstrated anti-fibrotic activity, suggesting that the core structure could be explored for the treatment of fibrotic diseases.[8]

Data Presentation: Bioactivity of Structurally Related Pyridine Derivatives

Table 1: Inhibitory Activity of 2-Amino-4-methylpyridine Analogues against iNOS [4]

| Compound | R-Group at Position 6 | iNOS IC₅₀ (nM) |

| Analog 1 | -CH₂CH(OH)CH₃ | 45 |

| Analog 2 | -CH₂CH₂CH₂F | 28 |

| Analog 3 | -CH₂CH(CH₃)CH₂F | 18 |

Table 2: Inhibitory Activity of Pyridinylpyrimidine Derivatives against Methionine Aminopeptidases [5]

| Compound | Substituents | HsMetAP1 IC₅₀ (µM) | HsMetAP2 IC₅₀ (µM) |

| Analog A | 5'-Cl on pyridine | 0.25 | >100 |

| Analog B | 4-piperidine side chain | 0.07 | 2.5 |

| Analog C | 4-morpholine side chain | 0.12 | 5.0 |

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and biological evaluation of derivatives of this compound.

General Synthetic Protocol for Derivatization

A common strategy for modifying this compound involves acylation or alkylation of the primary amine.

Scheme 1: General Synthesis of Amide Derivatives

Protocol:

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, diisopropylethylamine (DIEA) (1.5 eq).

-

To this solution, add the desired acylating agent (1.1 eq), which could be an acid chloride (R-COCl) or a carboxylic acid (R-COOH) in the presence of a coupling agent like HATU or HOBt.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

General Protocol for In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of synthesized derivatives against a target enzyme.

Protocol:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.

-

In a microplate, add the diluted compounds, the target enzyme, and the substrate in a suitable buffer.

-

Initiate the enzymatic reaction by adding adenosine triphosphate (ATP).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Terminate the reaction and add a detection reagent that measures the amount of product formed or the amount of ATP consumed.

-

Read the plate using a suitable plate reader (e.g., luminometer or fluorometer).

-

Calculate the percentage of inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Potential Signaling Pathways

Derivatives of this compound could potentially modulate key signaling pathways implicated in various diseases.

The diagram above illustrates two major signaling pathways where pyridine-containing molecules have shown therapeutic potential. On the left, the inflammatory cascade leading to the production of nitric oxide via iNOS is a target for anti-inflammatory drugs. On the right, the PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation and a major target in cancer therapy. The structural features of this compound make it a suitable starting point for designing inhibitors that could modulate these or other important biological pathways.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. By leveraging the known biological activities of pyridine and α-amino acid derivatives, researchers can design and synthesize novel compound libraries with a high probability of discovering new therapeutic agents. The generalized protocols and conceptual frameworks presented in this guide are intended to facilitate the exploration of this versatile molecule in the pursuit of innovative drug candidates. Further investigation into the specific biological profile of this compound and its derivatives is highly warranted.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Coordination Chemistry of Methyl 2-amino-2-(pyridin-2-yl)acetate: A Technical Guide for Advanced Research

Introduction

Methyl 2-amino-2-(pyridin-2-yl)acetate is a bidentate ligand that has garnered interest in the field of coordination chemistry due to its versatile coordination capabilities and the potential applications of its metal complexes in catalysis and drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring this pyridyl-amino acid ester ligand. While direct and extensive research on this specific ligand is emerging, this guide supplements available data with findings from closely related analogues to provide a thorough understanding of its coordination behavior.

Ligand Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves multi-step organic reactions. A general synthetic pathway can be conceptualized as follows:

Characterization of the ligand is crucial before its use in complexation reactions. Standard analytical techniques are employed to confirm its structure and purity.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 154410-83-0 |

| ¹H NMR (predicted) | Peaks corresponding to pyridyl, methoxy, and amino protons. |

| ¹³C NMR (predicted) | Resonances for pyridyl carbons, ester carbonyl, and aliphatic carbons. |

| IR (KBr, cm⁻¹) | Characteristic bands for N-H, C=O (ester), and pyridine ring vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Coordination Chemistry and Metal Complex Synthesis

This compound typically acts as a bidentate N,N-donor ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group. The ester group generally does not participate in coordination, but its steric and electronic effects can influence the properties of the resulting complex.

The synthesis of metal complexes with this ligand is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Experimental Protocol: General Synthesis of a Metal(II) Complex

-

Ligand Dissolution: Dissolve one equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Metal Salt Addition: To the stirred ligand solution, add a solution of 0.5 equivalents of the metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂) in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-4 hours).

-

Isolation: The resulting metal complex may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization or precipitation.

-

Purification: The isolated solid is washed with a small amount of cold solvent and dried in vacuo. Recrystallization from a suitable solvent system can be performed for further purification.

Structural and Spectroscopic Characterization of Metal Complexes

The coordination of this compound to a metal ion leads to characteristic changes in its spectroscopic properties.

Table 2: Expected Spectroscopic Data for Metal Complexes

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift in the N-H stretching and bending vibrations. Shift in the pyridine ring vibrations. | Coordination of the amino and pyridine nitrogen atoms to the metal center. |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region. | d-d transitions of the metal ion and/or metal-to-ligand charge transfer (MLCT) bands. |

| ¹H NMR Spectroscopy | Broadening or shifting of the ligand's proton signals upon coordination to a paramagnetic metal ion. | Confirmation of ligand-metal interaction in solution. |

| X-ray Crystallography | Provides precise bond lengths, bond angles, and coordination geometry. | Definitive structural elucidation of the metal complex in the solid state. |

While specific crystallographic data for complexes of this compound is limited in publicly available literature, data from analogous structures with similar pyridyl-amino functionalities can provide valuable insights into expected coordination geometries.

Table 3: Representative Crystallographic Data for a Related Pyridyl-Amine Metal Complex

| Parameter | Value |

| Metal-N(pyridine) bond length (Å) | ~2.0 - 2.2 |

| Metal-N(amine) bond length (Å) | ~2.1 - 2.3 |

| N(pyridine)-Metal-N(amine) bond angle (°) | ~80 - 90 |

| Coordination Geometry | Typically distorted octahedral or square planar, depending on the metal ion and co-ligands. |

Potential Applications

Metal complexes of pyridyl-amino acid derivatives are being explored for a variety of applications, leveraging the synergistic properties of the metal center and the organic ligand.

Catalysis

The presence of a redox-active metal center and a tunable ligand sphere makes these complexes promising candidates for catalysis. They can potentially catalyze a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The chiral center in the ligand also opens up possibilities for asymmetric catalysis.

Drug Development

The biological activity of metal complexes is an area of intense research. The combination of a metal ion, which can interact with biological macromolecules, and a biocompatible amino acid-like ligand suggests potential applications as therapeutic agents. Areas of interest include anticancer and antimicrobial drug development.

Conclusion

This compound is a promising ligand for the development of novel metal complexes with diverse applications. While more research is needed to fully elucidate the properties of its coordination compounds, the foundational knowledge from related systems provides a strong basis for future investigations. This technical guide serves as a resource for researchers to design and synthesize new metal complexes based on this versatile ligand, paving the way for advancements in catalysis, medicine, and materials science.

An In-depth Technical Guide to the Stability and Storage of Methyl 2-amino-2-(pyridin-2-YL)acetate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on established principles of chemical stability for analogous compounds, as specific stability data for Methyl 2-amino-2-(pyridin-2-YL)acetate is not extensively available in public literature. It is intended to provide a comprehensive framework for handling, storing, and assessing the stability of this compound.

Introduction

This compound is a heterocyclic compound incorporating an α-amino ester and a pyridine moiety. These functional groups dictate its chemical reactivity and, consequently, its stability profile. Understanding the potential degradation pathways and optimal storage conditions is critical for maintaining the compound's integrity during research and development, ensuring the reliability of experimental results, and defining its shelf-life in pharmaceutical preparations.

This guide provides a detailed overview of the inferred stability of this compound, recommended storage conditions, and a comprehensive experimental protocol for its stability assessment.

Inferred Stability Profile

The stability of this compound is primarily influenced by its α-amino ester and pyridine functionalities.

Susceptibility to Hydrolysis

The ester group is susceptible to hydrolysis, which can be catalyzed by both acid and base. At non-neutral pH, the ester can hydrolyze to form the corresponding carboxylic acid, 2-amino-2-(pyridin-2-yl)acetic acid, and methanol. The rate of hydrolysis is pH-dependent.[1]

Oxidative Stability

The pyridine ring and the amino group can be susceptible to oxidation.[2] The nitrogen atom in the pyridine ring can be oxidized to an N-oxide.[2] All organic compounds, including amino acids, are susceptible to oxidation when exposed to air and light. For this reason, they are often stored in brown bottles filled with nitrogen at low temperatures.

Thermal Stability

In the absence of other stressors like moisture, the solid form of the compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate degradation processes, particularly in the presence of moisture or reactive impurities.

Photostability

Compounds containing aromatic rings like pyridine can be sensitive to light, which may induce photochemical degradation. Exposure to UV or visible light could potentially lead to the formation of degradation products.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on general guidelines for amino acid derivatives.[3]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C for long-term storage. Short-term storage at ambient temperature (15-25°C) is acceptable if protected from other stressors.[4] | Reduces the rate of potential degradation reactions. |

| Humidity | Store in a dry environment, in a tightly sealed container. The use of a desiccator is recommended. | The ester is susceptible to hydrolysis, and the compound may be hygroscopic. |

| Light | Protect from light by storing in an amber or opaque container. | To prevent potential photodegradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation. |

| Handling | Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.[5] | Minimizes water contamination. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9] This study also helps in developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[10][11]

Objective

To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC grade water, acetonitrile, and methanol

-

Suitable buffer (e.g., phosphate or acetate)

-

Calibrated pH meter

-

HPLC system with a UV detector or a mass spectrometer

-

Photostability chamber

-

Oven

Experimental Workflow

Caption: Workflow for a forced degradation study.

Detailed Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep one set of samples at room temperature and another at 60°C.

-

Withdraw aliquots at different time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Follow the same temperature and time point conditions as for acid hydrolysis.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the samples at room temperature and withdraw aliquots at specified time points.

-

-

Thermal Degradation:

-

Solid State: Place the solid compound in an oven at 80°C.

-

Solution State: Keep the stock solution in an oven at 80°C.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Peak purity analysis of the parent peak should be performed to ensure that no degradation products are co-eluting.

-

Visualization of Stability Testing Workflow

The following diagram illustrates a general workflow for assessing the stability of a chemical compound.

Caption: General workflow for a stability study.

Conclusion

While specific experimental data for this compound is limited, a comprehensive understanding of its potential stability can be inferred from its chemical structure. The compound is likely susceptible to hydrolysis and oxidation. Therefore, stringent control over storage conditions, particularly temperature, humidity, and light, is crucial for maintaining its purity and integrity. The provided forced degradation protocol offers a robust framework for experimentally determining its stability profile, which is a critical step in its development for research or pharmaceutical applications.

References

- 1. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. bachem.com [bachem.com]

- 4. pangoo.biz [pangoo.biz]

- 5. peptide.com [peptide.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. ajpsonline.com [ajpsonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]

An In-depth Technical Guide to the Safety and Handling of Methyl 2-amino-2-(pyridin-2-YL)acetate

Hazard Identification and Classification

Methyl 2-amino-2-(pyridin-2-YL)acetate is a pyridine derivative. Pyridine and its derivatives are known to be hazardous.[1] Based on the known toxicological profiles of aminopyridines, this compound should be considered toxic if swallowed, in contact with skin, or if inhaled.[2][3] It is also likely to cause skin and eye irritation.[4]

Potential Health Effects:

-

Acute Effects: Exposure to aminopyridines can lead to headaches, dizziness, and respiratory irritation.[5] In severe cases of over-exposure, it can result in convulsions and even death.[6][7]

-

Chronic Effects: Repeated exposure to highly toxic materials like aminopyridines may lead to a general deterioration of health due to accumulation in one or more organs.[8]

Anticipated GHS Hazard Classification (based on related compounds):

-

Acute Toxicity, Oral (Category 3/4)

-

Acute Toxicity, Dermal (Category 3/4)

-

Acute Toxicity, Inhalation (Category 3/4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)

Toxicological Data Summary

Quantitative toxicological data for this compound is not available. The following table presents data for a structurally related compound, 2-Aminopyridine, to provide an indication of its potential toxicity.

| Compound | CAS Number | Test | Route | Species | Value | Reference |

| 2-Aminopyridine | 504-29-0 | LD50 | Oral | Rat | 200 mg/kg | [9] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals.

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is essential when working with this compound.

3.1. Engineering Controls:

-

All work with this compound should be conducted in a properly functioning and certified chemical fume hood.[4][5]

-

Ensure that emergency eyewash stations and safety showers are readily accessible and within close proximity to the workstation.[10]

3.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[1]

-

Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is recommended. Latex gloves should be avoided.[1][5]

-

Skin and Body Protection: A chemical-resistant lab coat should be worn. For larger quantities or in case of a higher risk of exposure, a chemical-resistant apron may be necessary.[4]

-

Respiratory Protection: If work cannot be conducted in a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is required.[1]

3.3. General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly before breaks and immediately after handling the product.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

3.4. Storage:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep the container tightly closed.[5]

-

Store away from ignition sources and incompatible materials such as strong oxidizing agents and strong acids.[10][11]

Experimental Protocols

4.1. Protocol for Handling and Dispensing:

-

Ensure all required engineering controls are operational and personal protective equipment is worn correctly before handling the compound.

-

Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood.

-

When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.

-

Keep the container with the compound sealed when not in use.

-

After handling, decontaminate all surfaces and equipment.

-

Wash hands thoroughly after removing gloves.

4.2. Protocol for Spill Clean-up:

-

Minor Spill (<1 Liter):

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Confine the spill using absorbent material.[6]

-

Carefully sweep or scoop up the spilled material into a designated waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Double bag and securely fasten all spill materials and label as hazardous waste.[6]

-

-

Major Spill (>1 Liter):

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team or environmental health and safety office immediately.[6]

-

4.3. Protocol for Waste Disposal:

-

Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[10]

-

Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations.

Emergency Procedures

5.1. First Aid Measures:

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][6]

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

-

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][12]

-

If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visualizations

6.1. Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

6.2. Emergency Response Logic

Caption: Logical flow of actions in response to an exposure event.

6.3. Hypothetical Toxicological Pathway

Note: The biological activity of this compound has not been characterized. The following diagram illustrates a potential mechanism of toxicity based on the known action of some aminopyridines as potassium channel blockers. This is a hypothetical model for research consideration.

Caption: Hypothetical pathway for neurotoxicity via potassium channel blockade.

References

- 1. benchchem.com [benchchem.com]

- 2. epa.gov [epa.gov]

- 3. nj.gov [nj.gov]

- 4. benchchem.com [benchchem.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. alkalimetals.com [alkalimetals.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. thermofishersci.in [thermofishersci.in]

- 12. PYRIDINE, 4-AMINO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide on the Reactivity of the Amino Group in Methyl 2-amino-2-(pyridin-2-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary amino group in Methyl 2-amino-2-(pyridin-2-YL)acetate. This compound, a valuable building block in medicinal chemistry, possesses a unique electronic and structural profile due to the presence of a pyridine ring and a methyl ester group, both of which modulate the nucleophilicity and reactivity of the adjacent amino functionality. This guide delves into the fundamental aspects of its reactivity, including its basicity, and explores key transformations such as acylation, alkylation, and condensation reactions. Detailed experimental protocols for these reactions, based on established methodologies for analogous compounds, are provided. Furthermore, this document includes quantitative data where available and utilizes visualizations to illustrate reaction pathways and experimental workflows, serving as a critical resource for researchers engaged in the synthesis and modification of pyridyl-containing amino acid derivatives for drug discovery and development.

Core Concepts: Structure and Electronic Effects

This compound is an α-amino ester characterized by the presence of a pyridine ring directly attached to the α-carbon. This structural feature is paramount in dictating the reactivity of the amino group.

-

Inductive Effect: The sp²-hybridized nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which can decrease the electron density on the α-amino group, thereby reducing its basicity and nucleophilicity compared to a simple alkyl amino ester.

-

Steric Hindrance: The pyridine ring presents a degree of steric bulk around the amino group, which can influence the approach of electrophiles.

-

Chelation: The nitrogen atom of the pyridine ring and the amino group can potentially act as a bidentate ligand, chelating with metal ions. This property can be exploited in certain catalytic reactions.

Basicity and pKa

dot

Caption: Influence of the Pyridin-2-yl Group on Amino Group Basicity.

Key Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, enabling it to participate in a variety of chemical transformations.

N-Acylation

N-acylation is a fundamental reaction for the protection of the amino group or for the introduction of new functional moieties. This reaction typically involves the treatment of the amino ester with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

General Reaction Scheme:

Where R-CO-X is the acylating agent (e.g., X = Cl, OCOR').

dot

Caption: General Workflow for N-Acylation.

Quantitative Data for N-Acylation of an Analogous Compound

Due to the lack of specific data for the title compound, the following table presents data for the N-acetylation of 2-amino-4-methylpyridine, a structurally related compound.

| Reactant | Acylating Agent | Product | Yield | Reference |

| 2-amino-4-methylpyridine | Acetic Anhydride | N-(4-methylpyridin-2-yl)acetamide | 95% | [3] |

Experimental Protocol: N-Acetylation (Adapted from a similar procedure)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the N-acetylated product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new singlet corresponding to the acetyl methyl group in the ¹H NMR spectrum and a downfield shift of the α-proton are indicative of successful acylation. A molecular ion peak in the mass spectrum corresponding to the N-acetylated product would confirm its formation.[4][5]

N-Alkylation

N-alkylation introduces an alkyl group onto the amino nitrogen. Reductive amination is a common method for mono-alkylation, while direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products.

Reductive Amination:

This two-step, one-pot procedure involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

dot

Caption: Reductive Amination Pathway.

Quantitative Data for N-Alkylation of Analogous Compounds

The following data is for the reductive alkylation of various α-amino methyl esters.[6]

| Amino Ester | Aldehyde | Reducing Agent | Product | Yield |

| H-Phe-OMe·HCl | Benzaldehyde | NaBH₄ | N-Benzyl-Phe-OMe | Good |

| H-Ala-OMe·HCl | Isovaleraldehyde | NaBH₄ | N-Isopentyl-Ala-OMe | Good |

Experimental Protocol: N-Benzylation via Reductive Amination (Adapted)

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add benzaldehyde (1.1 eq) and triethylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

-